molecular formula C20H20N2O4 B11023496 N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Cat. No.: B11023496
M. Wt: 352.4 g/mol
InChI Key: WKOIHETYTIGNPL-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes a hydroxyphenyl group, a methylbutyl side chain, and a dioxo-dihydro-isoindole core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isoindole core, followed by the introduction of the hydroxyphenyl and methylbutyl groups. Key steps may include:

    Formation of the Isoindole Core: This can be achieved through a cyclization reaction involving an appropriate dicarboxylic acid derivative.

    Attachment of the Hydroxyphenyl Group: This step often involves a nucleophilic substitution reaction where a hydroxyphenyl derivative is introduced.

    Introduction of the Methylbutyl Side Chain: This can be done via alkylation reactions using suitable alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The dioxo groups can be reduced to hydroxyl groups under suitable conditions.

    Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated isoindole derivatives.

    Substitution: Halogenated or nitro-substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide may exhibit interesting bioactivity due to its structural features. It could be investigated for potential antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicine, this compound could serve as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyphenyl group could participate in hydrogen bonding, while the isoindole core might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-3-carboxamide: Similar structure but with a different position of the carboxamide group.

    N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-4-carboxamide: Another positional isomer.

    N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-6-carboxamide: Differing in the position of the carboxamide group.

Uniqueness

N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the carboxamide group can significantly affect its interaction with biological targets and its overall chemical behavior.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

N-(2-hydroxyphenyl)-2-(3-methylbutyl)-1,3-dioxoisoindole-5-carboxamide

InChI

InChI=1S/C20H20N2O4/c1-12(2)9-10-22-19(25)14-8-7-13(11-15(14)20(22)26)18(24)21-16-5-3-4-6-17(16)23/h3-8,11-12,23H,9-10H2,1-2H3,(H,21,24)

InChI Key

WKOIHETYTIGNPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=CC=C3O

Origin of Product

United States

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